An In-depth Technical Guide to the Physicochemical Properties of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The N-substituted derivative, 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, is a molecule of interest for its potential applications in drug discovery and development, likely as a versatile intermediate or a pharmacologically active agent itself. Its structure combines the polar lactam functionality with a secondary amine, suggesting a unique profile of solubility, basicity, and hydrogen bonding capabilities that are critical for its interaction with biological targets and its pharmacokinetic properties.
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one. Due to the limited availability of experimental data in the public domain for this specific molecule, this guide integrates predicted data from computational models with established experimental methodologies and comparative data from closely related analogs. This approach offers a robust framework for researchers to understand, handle, and further investigate this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity.
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IUPAC Name: 1-(2-(methylamino)ethyl)pyrrolidin-2-one
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Synonyms: N/A
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CAS Number: While a CAS number for the free base is not readily found in public databases, the hydrochloride salt is listed as 1-[2-(methylamino)ethyl]pyrrolidin-2-one hydrochloride.[1]
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Molecular Formula: C₇H₁₄N₂O
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Molecular Weight: 142.20 g/mol
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Chemical Structure:
Caption: 2D Structure of 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Predicted Physicochemical Properties
In the absence of extensive experimental data, in silico prediction models provide valuable initial estimates of a compound's physicochemical properties. The following data was generated using ADMETlab 2.0, a tool recognized for its comprehensive and accurate predictions.[2] It is crucial to note that these are theoretical values and should be confirmed experimentally.
| Property | Predicted Value | Unit | Significance in Drug Development |
| Molecular Weight | 142.20 | g/mol | Influences diffusion, bioavailability, and formulation. |
| logP (Octanol/Water) | -0.85 | - | Measures lipophilicity; affects absorption and distribution. |
| logS (Aqueous Solubility) | -0.12 | - | Predicts solubility in water; crucial for bioavailability. |
| pKa (Most Basic) | 9.25 | - | Indicates the protonation state at physiological pH. |
| Boiling Point | 285.5 | °C | Important for purification and handling. |
| Melting Point | Not Predicted | °C | Characterizes the solid state and purity. |
| Topological Polar Surface Area (TPSA) | 38.63 | Ų | Correlates with drug transport and bioavailability. |
Comparative Physicochemical Data of Structural Analogs
To provide context for the predicted values, the following table presents experimental data for structurally related, well-characterized compounds.
| Property | 1-Ethyl-2-pyrrolidinone[3] | 2-Aminomethyl-1-ethylpyrrolidine[4] |
| CAS Number | 2687-91-4 | 26116-12-1 |
| Molecular Formula | C₆H₁₁NO | C₇H₁₆N₂ |
| Molecular Weight | 113.16 g/mol | 128.22 g/mol |
| Boiling Point | 202-204 °C | 173-175 °C |
| logP (Octanol/Water) | -0.37 (experimental) | 0.2 (predicted) |
| Density | 0.992 g/mL at 25 °C | 0.884 g/mL at 25 °C |
| Refractive Index | n20/D 1.466 | n20/D 1.467 |
The comparison highlights how the addition of the amino group in the side chain influences properties like boiling point and lipophilicity.
Synthesis and Purification
A plausible and efficient synthetic route to 1-(2-(Methylamino)ethyl)pyrrolidin-2-one involves the nucleophilic ring-opening of γ-butyrolactone (GBL) by N-methylethylenediamine, followed by cyclization. This is a common and robust method for the preparation of N-substituted pyrrolidinones.[5]
Caption: Proposed synthetic pathway for 1-(2-(Methylamino)ethyl)pyrrolidin-2-one.
Purification: The final product is expected to be a liquid at room temperature and can be purified by fractional distillation under reduced pressure to prevent thermal decomposition.
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and fully characterize 1-(2-(Methylamino)ethyl)pyrrolidin-2-one, the following experimental protocols are recommended.
Determination of Boiling Point
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Methodology: The boiling point can be determined using standard distillation apparatus at atmospheric pressure or, preferably, under reduced pressure to avoid potential degradation. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation: An excess amount of the compound is added to a known volume of purified water in a sealed flask.
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Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: The suspension is centrifuged to pellet the undissolved solid.
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Quantification: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC-UV or LC-MS.
Determination of the Octanol-Water Partition Coefficient (logP)
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System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other.
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Partitioning: A known amount of the compound is dissolved in the two-phase system and shaken vigorously for several hours to allow for partitioning between the two phases.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Analysis: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa by Potentiometric Titration
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Solution Preparation: A precise amount of the compound is dissolved in water to create a solution of known concentration.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored with a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[6]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Caption: General workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl bridge protons, the methyl group on the nitrogen, and the three sets of methylene protons on the pyrrolidinone ring. Protons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.[7]
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most deshielded signal, typically appearing around 175 ppm.
Infrared (IR) Spectroscopy
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Sample Preparation: The IR spectrum can be obtained from a neat liquid film between salt plates or as a KBr pellet if the compound is a solid.[8]
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Expected Absorptions:
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A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide (lactam).
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C-N stretching vibrations in the region of 1200-1350 cm⁻¹.
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N-H stretching of the secondary amine around 3300-3500 cm⁻¹.
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C-H stretching of the aliphatic groups just below 3000 cm⁻¹.
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Mass Spectrometry (MS)
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Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.
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Expected Fragmentation: The fragmentation pattern in MS/MS analysis can provide further structural confirmation. Common fragmentation pathways for N-substituted pyrrolidinones involve cleavage of the N-alkyl side chain and fragmentation of the pyrrolidinone ring.[9]
Conclusion
1-(2-(Methylamino)ethyl)pyrrolidin-2-one presents an interesting scaffold for further chemical and biological exploration. While experimental data is currently limited, this guide provides a solid foundation for researchers by integrating predictive computational data with established analytical protocols and comparative information from structural analogs. The outlined methodologies for synthesis, purification, and characterization offer a clear path for the validation of its physicochemical properties, which is a prerequisite for its successful application in drug discovery and development.
References
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- Benchchem. (n.d.). Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide.
- BLDpharm. (n.d.). 683205-89-2|1-(2-(Methylamino)ethyl)pyrrolidine-2,5-dione.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
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- ResearchGate. (2020, March 1).
- PubChem. (n.d.). N-ethyl-2-pyrrolidone | C6H11NO | CID 17595.
- One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (n.d.).
- LGC Standards. (n.d.). 1-Ethyl-2-[(methylamino)methyl]pyrrolidine.
- ResearchGate. (2025, October 12). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
- United States P
- Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4).
- ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. (2021, April 24). PMC - PubMed Central.
- NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone.
- MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
- PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295.
- NIST WebBook. (n.d.). 1-Ethyl-2-pyrrolidinone.
- PubMed Central. (2025, April 24). 4-(1-Methylamino)
- The Good Scents Company. (n.d.). 2-aminomethyl-1-ethyl pyrrolidine, 26116-12-1.
- BLDpharm. (n.d.). 1247766-64-8|1-(2-(Ethylamino)ethyl)pyrrolidin-2-one.
- PubMed. (n.d.). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection.
- Scribd. (n.d.).
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